molecular formula C22H25N5OS2 B433358 2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 329935-52-6

2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B433358
CAS RN: 329935-52-6
M. Wt: 439.6g/mol
InChI Key: VGFLXUGZYGNGHS-UHFFFAOYSA-N
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Description

The compound “2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide” is a derivative of 1,3,4-thiadiazole . Thiadiazole derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents . This particular compound has been found to have good antiproliferative activity against various types of cancers .


Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives, including this compound, is characterized by a 5-membered ring system containing a sulfur atom and two nitrogen atoms . The thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents .

Scientific Research Applications

Heterocyclic Compounds in Medicinal Chemistry

Heterocyclic compounds, particularly those containing thiadiazole moieties, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities. Research indicates that thiadiazole derivatives exhibit a range of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties (Lelyukh, 2019). This suggests that compounds like 2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide could have potential applications in the development of new therapeutic agents targeting a variety of diseases.

Sulfonamides and Therapeutic Applications

The sulfonamide group, which is structurally related to the compound , plays a crucial role in many clinically used drugs, such as diuretics, carbonic anhydrase inhibitors, antiepileptics, and antipsychotics (Carta, Scozzafava, & Supuran, 2012). This highlights the potential for scientific research applications in exploring the therapeutic benefits of related compounds, including their roles in antiglaucoma treatments and antitumor activities.

Synthesis and Biological Activities

The utility of compounds like 2-cyano-N-(2-hydroxyethyl) acetamide in heterocyclic synthesis is well-documented, serving as crucial intermediates for creating a variety of synthetically useful and novel heterocyclic systems (Gouda et al., 2015). This underscores the importance of such compounds in synthesizing new molecules with potential biological activities, furthering the scope of scientific research in drug development.

Antimicrobial and Antitumor Activities

Thiadiazole derivatives have been shown to possess significant antimicrobial and antitumor activities, making them valuable in the search for new therapeutic agents (Alam, 2018). The exploration of compounds with thiadiazole components, such as 2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, could lead to the discovery of novel drugs with enhanced efficacy against various pathogens and cancer cells.

properties

IUPAC Name

2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5OS2/c1-2-19-26-27-21(30-19)25-18(28)12-29-20-16(11-23)3-4-17(24-20)22-8-13-5-14(9-22)7-15(6-13)10-22/h3-4,13-15H,2,5-10,12H2,1H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGFLXUGZYGNGHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=C(C=CC(=N2)C34CC5CC(C3)CC(C5)C4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

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